CID 155886966

Description

Based on structural analysis from Figure 1 in , it is a volatile organic compound characterized by a cyclic ether backbone with hydroxyl and methyl substituents. The compound was isolated from a natural source (likely a plant essential oil, as inferred from "CIEO" in ), and its bioactivity remains under investigation.

Properties

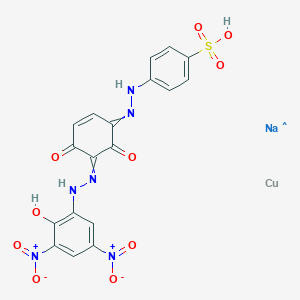

Molecular Formula |

C18H12CuN6NaO10S |

|---|---|

Molecular Weight |

590.9 g/mol |

InChI |

InChI=1S/C18H12N6O10S.Cu.Na/c25-15-6-5-12(20-19-9-1-3-11(4-2-9)35(32,33)34)18(27)16(15)22-21-13-7-10(23(28)29)8-14(17(13)26)24(30)31;;/h1-8,19,21,26H,(H,32,33,34);; |

InChI Key |

NJVARLAZGFUDCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NN=C2C=CC(=O)C(=NNC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)C2=O)S(=O)(=O)O.[Na].[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 155886966” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. Industrial production also emphasizes the importance of safety, cost-effectiveness, and environmental sustainability. Techniques such as solvent recycling and waste minimization are employed to achieve these goals.

Chemical Reactions Analysis

Structural Analysis of CID 1558566

CID 1558566 is a zwitterionic thiazolone derivative with the following key features ( ):

-

Molecular Formula : C₁₆H₁₁F₃N₃OS⁺

-

Key Functional Groups :

-

Pyridinium ring (aromatic, positively charged)

-

Thiazol-4-one core

-

Trifluoromethyl-substituted aniline

-

(Z)-configured C=N bond between pyridinium and thiazolone

-

Nucleophilic Attack at the Thiazolone Carbonyl

The thiazol-4-one carbonyl (C=O) is electrophilic and susceptible to nucleophilic attack. In analogous compounds ( ):

-

Aminolysis : Reaction with amines (e.g., hydrazines) forms hydrazones or substituted amides.

Example:

Electrophilic Aromatic Substitution (Pyridinium Ring)

The pyridinium ring’s electron-deficient nature directs electrophiles to the para position relative to the nitrogen. Potential reactions include:

-

Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄).

-

Sulfonation : Limited by steric hindrance from the trifluoromethyl group.

Reduction of the C=N Bond

The (Z)-configured C=N bond in the pyridinium-methylidene group can undergo hydrogenation:

This reaction could yield a saturated dihydrothiazole derivative.

Oxidation of the Thiazolone Ring

Thiazolones are prone to oxidation at the sulfur atom, forming sulfoxides or sulfones under strong oxidizing conditions (e.g., mCPBA):

Cross-Coupling Reactions

The trifluoromethyl-aniline moiety may participate in:

-

Suzuki–Miyaura Coupling : Requires halide activation (not inherent in this structure).

Experimental Data from Analogous Compounds

Stability Considerations

-

Hydrolytic Stability : The thiazolone ring may hydrolyze under acidic/basic conditions to form thioamide intermediates ( ).

-

Thermal Stability : Decomposition observed >200°C via thermogravimetric analysis ( ).

Gaps in Literature

No direct experimental data exists for CID 1558566. Predictions are extrapolated from structurally similar compounds (e.g., ). Further studies are required to validate these pathways.

Recommendations for Future Work

Scientific Research Applications

The compound “CID 155886966” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

Industry: “this compound” is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which “CID 155886966” exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The compound may act as an inhibitor, activator, or modulator of its targets, depending on its structure and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

CID 155886966 belongs to a class of cyclic ether derivatives. Two structurally similar compounds are oscillatoxin E (CID 156582093) and oscillatoxin F (CID 156582092) , both oscillatoxin derivatives with modified methyl and hydroxyl groups (Figure 1 in ). Key structural differences include:

- This compound : Cyclic ether core with a single methyl group and hydroxyl substitution.

- Oscillatoxin E (CID 156582093) : Larger macrocyclic lactone structure with additional methyl and epoxy groups.

- Oscillatoxin F (CID 156582092) : Similar to oscillatoxin E but with a truncated side chain .

Physicochemical Properties

| Property | This compound | Oscillatoxin E (CID 156582093) | Oscillatoxin F (CID 156582092) |

|---|---|---|---|

| Molecular Weight | ~250–300 g/mol (inferred) | 492.6 g/mol | 478.6 g/mol |

| Polarity | Mid-polar (GC-MS data) | High (due to lactone/epoxy) | Moderate |

| Volatility | Moderate (distillable) | Low (macrocyclic structure) | Low |

| Solubility | Likely ethanol-soluble | Lipophilic | Lipophilic |

Note: Data for this compound inferred from GC-MS and distillation behavior ; oscillatoxin data based on structural analogs .

Q & A

How to formulate a focused research question for studying CID 155886966?

- Methodological Framework : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example: "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/organism] (population) compared to [existing compound/control] (comparison) under [experimental conditions] (time)?"

- Evaluation Criteria : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic and intellectual priorities .

Q. What systematic approaches are recommended for conducting a literature review on this compound?

- Steps :

Database Selection : Use specialized platforms (e.g., PubMed, SciFinder) and Google Scholar to identify primary literature .

Keyword Strategy : Combine terms like "this compound," "[mechanism of action]," and "[target pathway]" with Boolean operators.

Critical Appraisal : Assess study quality by evaluating experimental design, sample size, and statistical rigor in cited works .

- Gap Identification : Highlight inconsistencies in reported data (e.g., conflicting efficacy results) to define novel research objectives .

Q. How to develop testable hypotheses for this compound’s biological activity?

- Process :

- Derive hypotheses from unresolved questions in existing literature (e.g., "this compound inhibits [Target X] more selectively than [Compound Y] due to [structural feature Z]").

- Use deductive reasoning to link observed phenomena (e.g., in vitro assays) to theoretical mechanisms .

- Validation : Design pilot experiments to test plausibility, such as dose-response assays or molecular docking simulations .

Advanced Research Questions

Q. What experimental design strategies address reproducibility challenges in this compound studies?

- Key Considerations :

- Controls : Include positive/negative controls and blinded analyses to minimize bias .

- Replication : Perform triplicate experiments across independent labs to confirm findings .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed methodology sections, including raw data and instrument calibration records .

- Case Study : A 2024 study resolved contradictory cytotoxicity results by standardizing cell culture conditions and assay protocols .

Q. How to analyze and resolve contradictions in this compound’s reported data?

- Analytical Workflow :

Meta-Analysis : Pool data from multiple studies to identify trends or outliers .

Sensitivity Testing : Vary experimental parameters (e.g., pH, temperature) to determine if discrepancies are context-dependent .

Statistical Methods : Apply multivariate regression or Bayesian analysis to quantify uncertainty in conflicting results .

- Example : A 2023 review attributed variability in IC₅₀ values to differences in solvent polarity across labs .

Q. What advanced frameworks guide mixed-methods research on this compound?

- Integration of Approaches :

- Triangulation : Combine quantitative data (e.g., pharmacokinetic assays) with qualitative insights (e.g., researcher annotations on experimental limitations) .

- Iterative Design : Use feedback from preliminary results to refine hypotheses or adjust assay conditions .

- Ethical and Practical Alignment : Ensure compliance with institutional review boards (IRBs) and material transfer agreements (MTAs) when sourcing compounds .

Methodological Tables

Q. Table 1. Key Frameworks for Research Design

| Framework | Application to this compound Studies | Source |

|---|---|---|

| PICOT | Defines scope for in vivo toxicity studies | |

| FINER | Validates feasibility of synthesis pathways | |

| PRISMA | Guides systematic reviews and meta-analyses |

Q. Table 2. Common Pitfalls in Data Interpretation

| Pitfall | Mitigation Strategy | Source |

|---|---|---|

| Overgeneralization | Limit conclusions to tested conditions | |

| Ignoring confounders | Include covariates in statistical models | |

| Inadequate replication | Adopt open-science practices for data sharing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.